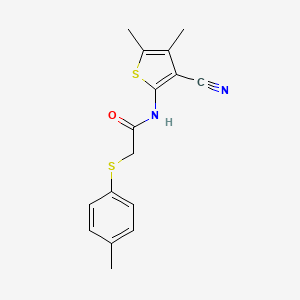

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(p-tolylthio)acetamide

Description

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(p-tolylthio)acetamide is a heterocyclic acetamide derivative featuring a thiophene core substituted with a cyano group at position 3 and methyl groups at positions 4 and 4. The acetamide moiety is linked via a thioether bond to a p-tolyl (4-methylphenyl) group.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-10-4-6-13(7-5-10)20-9-15(19)18-16-14(8-17)11(2)12(3)21-16/h4-7H,9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJGXJXRUGEIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=C(C(=C(S2)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of Substituents: The cyano and methyl groups are introduced onto the thiophene ring through electrophilic substitution reactions.

Attachment of the p-Tolylthio Group: The p-tolylthio group is attached to the acetamide moiety via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is classified under aryl sulfonamide derivatives, which are known for their diverse biological activities. Research indicates that N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(p-tolylthio)acetamide exhibits promising therapeutic potential in treating various diseases, including:

-

Anti-Cancer Activity:

- Case Study: In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

-

Anti-inflammatory Properties:

- Research indicates that it can reduce inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases.

-

Antimicrobial Effects:

- Preliminary tests reveal efficacy against a range of bacterial strains, indicating potential as an antimicrobial agent.

Agricultural Applications

The compound also serves as a crucial building block in the synthesis of insecticides and herbicides. Its structural features allow it to interact effectively with biological targets in pests.

Key Findings:

- Insecticidal Activity: Compounds derived from this compound have shown significant insecticidal activity against common agricultural pests.

Materials Science Applications

This compound is also explored for its potential in materials science due to its unique electronic properties.

-

Conductive Polymers:

- The compound can be used as a precursor for synthesizing conductive polymers, which are essential in electronic applications.

-

Nanomaterials:

- Research is ongoing into the use of this compound in the development of nanomaterials with tailored properties for specific applications.

Data Summary

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and p-tolylthio groups can play a crucial role in binding to these targets, influencing the compound’s overall efficacy and selectivity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with cyano and methyl groups, along with a p-tolylthio moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : This is achieved through cyclization reactions involving precursors like 2,5-dimethylthiophene.

- Substitution Reactions : The cyano and thio groups are introduced through nucleophilic substitutions, enhancing the compound's reactivity and biological potential.

This compound exhibits various biological activities primarily through interactions with specific enzymes and receptors. The presence of electron-withdrawing groups such as cyano enhances its electrophilicity, allowing it to participate in enzyme inhibition and receptor modulation.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may act as selective inhibitors of the 5-lipoxygenase (5-LOX) enzyme, which is implicated in inflammatory processes. In silico docking studies suggest that this compound binds effectively to the active site of 5-LOX, potentially offering therapeutic benefits in treating inflammatory conditions without the cardiotoxic risks associated with non-selective COX inhibitors .

Comparative Biological Activity

The following table summarizes the binding affinities of this compound compared to other compounds:

| Compound | Target Enzyme | Binding Energy (Kcal/mol) | Ki Inhibition Constant |

|---|---|---|---|

| This compound | 5-LOX | -9.0 | 243.23 nM |

| Celecoxib | COX-2 | -12.3 | 12.23 nM |

| Licofelone | COX-2 | -8.73 | 443.88 nM |

This data indicates that while this compound has a moderate affinity for 5-LOX, it shows less potent inhibition compared to Celecoxib for COX-2, suggesting a selective mechanism of action .

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of compounds similar to this compound using molecular docking techniques. The results indicated significant binding interactions with the 5-LOX enzyme, supporting its potential use as an anti-inflammatory agent .

- Anticancer Potential : Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties by inhibiting pathways involved in tumor growth. Further investigation is required to elucidate these effects and establish clinical relevance.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(p-tolylthio)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and condensation. For example, thiophene precursors can react with chloroacetamide derivatives under basic conditions to introduce the acetamide moiety . Cyclization in ethanolic sodium ethoxide at elevated temperatures (e.g., reflux) may further stabilize the thiophene core . Solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., K₂CO₃ for deprotonation) significantly impact reaction efficiency and purity. Post-synthesis purification via chromatography or crystallization is critical to isolate high-purity products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on thiophene, p-tolylthio linkage) .

- FTIR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Elemental Analysis : Validates empirical formula accuracy, particularly for nitrogen and sulfur content .

- X-ray Crystallography : Resolves bond lengths/angles and crystallographic packing, critical for unambiguous structural confirmation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this acetamide derivative?

- Methodological Answer : Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., hydrogen bonding between amide NH and cyano groups) that stabilize the molecule’s conformation. For instance, studies on analogous N-chlorophenyl acetamides demonstrate how substituent orientation affects intermolecular interactions and lattice stability . Such data can clarify discrepancies in computational models or NMR assignments.

Q. What computational methods are used to predict the electronic properties and reactivity of the compound?

- Methodological Answer :

- HOMO-LUMO Analysis : Predicts electron-rich/thiol-reactive sites (e.g., thiophene sulfur) and charge distribution via DFT calculations .

- Molecular Electrostatic Potential (MESP) : Maps electrophilic/nucleophilic regions, guiding derivatization strategies (e.g., targeting the cyano group for substitution) .

- Molecular Dynamics Simulations : Models solvation effects and conformational flexibility in biological environments .

Q. How do structural modifications at the thiophene or p-tolylthio moieties affect biological activity?

- Methodological Answer : Systematic SAR studies on analogs (e.g., replacing p-tolylthio with morpholine or isoxazole groups) reveal that:

- Electron-Withdrawing Groups (e.g., cyano) : Enhance electrophilicity, improving target binding but potentially reducing metabolic stability .

- Steric Effects : Bulky substituents on the thiophene ring (e.g., 4,6-dimethyl) may hinder enzyme binding, as observed in CD73 inhibitor analogs .

- Bioisosteric Replacements : Substituting sulfur with oxygen in the thioacetamide linkage alters solubility and pharmacokinetics .

Q. How should researchers address discrepancies in reported synthetic yields when using different catalytic systems?

- Methodological Answer : Contradictions often arise from variations in:

- Catalyst Loading : Excess base (e.g., K₂CO₃) may cause side reactions, reducing yield .

- Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms, while ethanol promotes cyclization but slows kinetics .

- Temperature Control : Higher temperatures accelerate reactions but risk decomposition (e.g., cyano group hydrolysis) .

- Resolution Strategy : Design a Design of Experiments (DoE) matrix to optimize parameters and validate reproducibility across labs .

Data Contradiction Analysis

Q. Why do computational predictions of reactivity sometimes conflict with experimental results in this compound’s derivatization?

- Methodological Answer : Discrepancies often stem from:

- Solvent Effects : Simulations may neglect solvation dynamics, leading to inaccurate HOMO-LUMO predictions .

- Steric Hindrance : Models underestimate steric clashes in bulky derivatives (e.g., p-tolylthio vs. morpholine substituents) .

- Reaction Intermediates : Unstable intermediates (e.g., enolates during cyclization) may dominate in practice but are not modeled .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.